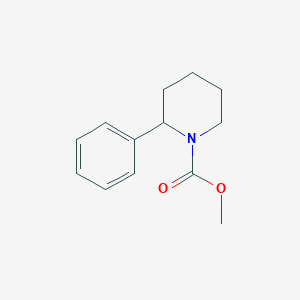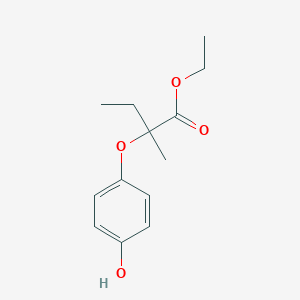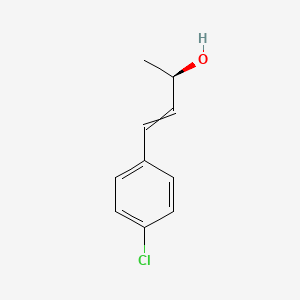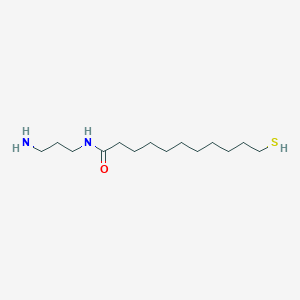
(2-Phenylethanimidoyl)propanedinitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Phenylethanimidoyl)propanedinitrile is an organic compound with the molecular formula C10H6N2. It is also known by other names such as malononitrile, benzylidene, and 2-phenyl-1,1-dicyanoethylene . This compound is characterized by the presence of a phenyl group attached to an ethylidene moiety, which is further connected to a propanedinitrile group. It is a valuable building block in organic synthesis due to its versatile reactivity and stability.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (2-Phenylethanimidoyl)propanedinitrile typically involves the condensation of benzaldehyde with malononitrile in the presence of a base such as piperidine. The reaction proceeds via a Knoevenagel condensation mechanism, resulting in the formation of the desired product .
Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but is optimized for higher yields and purity. The reaction conditions are carefully controlled, including temperature, solvent choice, and reaction time, to ensure efficient production.
Analyse Des Réactions Chimiques
Types of Reactions: (2-Phenylethanimidoyl)propanedinitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced derivatives.
Substitution: The phenyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like halogens or nitrating agents are employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce phenylethylamines .
Applications De Recherche Scientifique
(2-Phenylethanimidoyl)propanedinitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific molecular pathways.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of (2-Phenylethanimidoyl)propanedinitrile involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of various enzymes and receptors, depending on its structural modifications. For instance, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects .
Comparaison Avec Des Composés Similaires
Malononitrile: A simpler analog with similar reactivity but lacking the phenyl group.
Benzylidenemalononitrile: Another related compound with a benzylidene moiety.
2-Phenyl-1,1-dicyanoethylene: A compound with a similar structure but different reactivity patterns.
Uniqueness: (2-Phenylethanimidoyl)propanedinitrile is unique due to its combination of a phenyl group and a propanedinitrile moiety, which imparts distinct chemical and biological properties
Propriétés
Numéro CAS |
402561-87-9 |
|---|---|
Formule moléculaire |
C11H9N3 |
Poids moléculaire |
183.21 g/mol |
Nom IUPAC |
2-(2-phenylethanimidoyl)propanedinitrile |
InChI |
InChI=1S/C11H9N3/c12-7-10(8-13)11(14)6-9-4-2-1-3-5-9/h1-5,10,14H,6H2 |
Clé InChI |
USUAIKHVUYBJHH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CC(=N)C(C#N)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


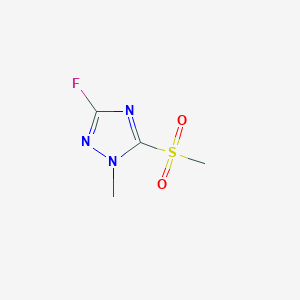
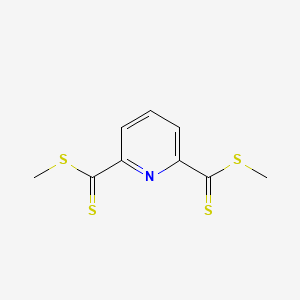
![Nonanoic acid, 9-[(2-hydroxy-5-methylphenyl)amino]-9-oxo-](/img/structure/B14246422.png)
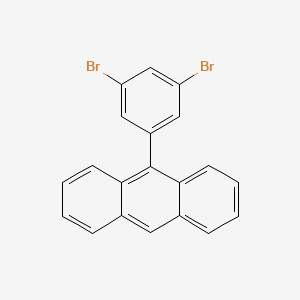
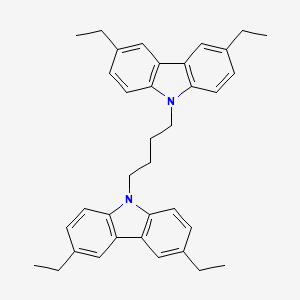
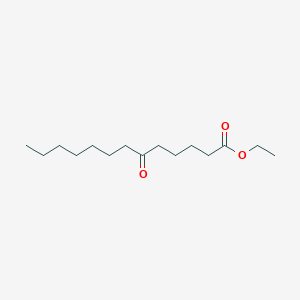
![6-Bromo-2-(3-{4-[(E)-phenyldiazenyl]phenyl}triaz-1-en-1-yl)-1,3-benzothiazole](/img/structure/B14246454.png)
![[Diphenyl(2-phenylmethoxydodecoxy)methyl]benzene](/img/structure/B14246456.png)
![1-[4-(2,5-dimethoxy-4-methylphenyl)phenyl]-2,5-dimethoxy-4-methylbenzene](/img/structure/B14246458.png)
